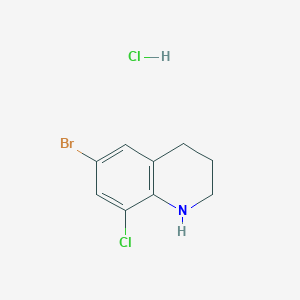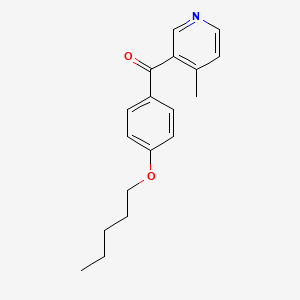![molecular formula C11H12FNO2 B1531271 Ácido 1-[(3-Fluorofenil)metil]azetidina-3-carboxílico CAS No. 1432063-73-4](/img/structure/B1531271.png)
Ácido 1-[(3-Fluorofenil)metil]azetidina-3-carboxílico
Descripción general
Descripción
1-[(3-Fluorophenyl)methyl]azetidine-3-carboxylic acid is a useful research compound. Its molecular formula is C11H12FNO2 and its molecular weight is 209.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[(3-Fluorophenyl)methyl]azetidine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[(3-Fluorophenyl)methyl]azetidine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad antibacteriana
Las azetidinas, incluido el ácido 1-[(3-Fluorofenil)metil]azetidina-3-carboxílico, son conocidas por su actividad antibacteriana . Son parte de la clase de fármacos β-lactámicos, que incluye las penicilinas y las cefalosporinas . Estos compuestos han sido ampliamente estudiados debido a su valor medicinal .
Síntesis de nuevos derivados de lactama
Las azetidinas se utilizan en la síntesis de nuevos derivados de lactama . La porción de lactama está presente en varios compuestos naturales y sintéticos que poseen un amplio espectro de propiedades biológicas . Las azetidinas se han preparado por ciclización, sustitución nucleofílica, cicloadición, expansión y reorganización del anillo, contracción del anillo y reducción de β-lactámicos .
Precursor para ácidos azetidina-2-carboxílicos 3-sustituidos
Las azetidinas son precursoras para obtener ácidos azetidina-2-carboxílicos 3-sustituidos . Este proceso implica la desprotección de imidatos de α-cloro-β-amino-sulfinilo con 4 N HCl en dioxano para producir el clorhidrato de imidato correspondiente .
Investigación farmacéutica
La azetidina y sus derivados son compuestos valiosos en la investigación farmacéutica . Se utilizan en el desarrollo de nuevos fármacos y terapias .
Investigación agroquímica
Además de su uso en la investigación farmacéutica, las azetidinas también se utilizan en la investigación agroquímica . Se utilizan en el desarrollo de nuevos pesticidas y otros productos agroquímicos .
Síntesis de otros compuestos químicos
Las azetidinas se utilizan en la síntesis de otros compuestos químicos . Por ejemplo, se utilizan en la síntesis de clorhidrato de 3-(2-metilfenoxi)azetidina, clorhidrato de 3-(3-metoxifenoxi)azetidina y clorhidrato de 3-(3-metoxifenil)azetidina .
Mecanismo De Acción
Target of Action
Azetidine derivatives are known to be valuable compounds in pharmaceutical research , suggesting that they may interact with a variety of biological targets.
Mode of Action
Azetidine derivatives are known to participate in various chemical reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Azetidine derivatives are known to participate in suzuki–miyaura cross-coupling reactions , which are widely used in carbon–carbon bond forming reactions. This suggests that the compound could potentially affect pathways involving carbon–carbon bond formation.
Pharmacokinetics
Azetidine derivatives are known to be used in solution phase peptide synthesis , which could potentially influence their bioavailability.
Result of Action
Some azetidine derivatives are known to inhibit collagen synthesis and exhibit antiangiogenic properties , suggesting potential cellular effects.
Action Environment
The stability and reactivity of azetidine derivatives can be influenced by factors such as temperature and the presence of other chemical reagents .
Propiedades
IUPAC Name |
1-[(3-fluorophenyl)methyl]azetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO2/c12-10-3-1-2-8(4-10)5-13-6-9(7-13)11(14)15/h1-4,9H,5-7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAOPMXFDCZGSBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC(=CC=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



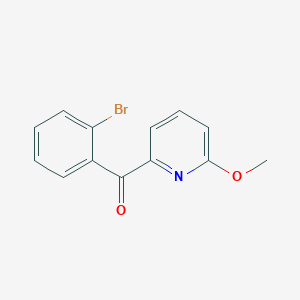
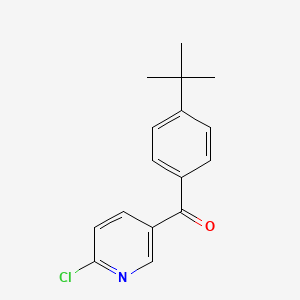

![2-Methyl-1-(2-{[(methylamino)carbonyl]amino}ethyl)-1H-benzimidazole-5-carboxylic acid](/img/structure/B1531195.png)
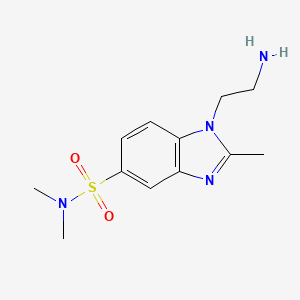

![(7S,8aS)-7-fluoro-octahydropyrrolo[1,2-a]piperazine dihydrochloride](/img/structure/B1531202.png)
